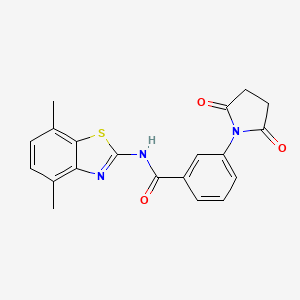

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-11-6-7-12(2)18-17(11)21-20(27-18)22-19(26)13-4-3-5-14(10-13)23-15(24)8-9-16(23)25/h3-7,10H,8-9H2,1-2H3,(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQPGIBNAHZFNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 4,7-Dimethyl-2-aminothiophenol

The benzothiazole core is synthesized via cyclocondensation of 4,7-dimethyl-2-aminothiophenol 1 with α-haloketones. For example, reaction with chloroacetone 2 in refluxing ethanol (78–87% yield) forms 4,7-dimethyl-1,3-benzothiazol-2-amine 3 (Fig. 1). The reaction proceeds via nucleophilic substitution at the α-carbon of the ketone, followed by intramolecular cyclization and elimination of HCl.

Reaction Conditions

Alternative Route via Hantzsch Thiazole Synthesis

A modified Hantzsch approach involves reacting 4,7-dimethyl-2-aminothiophenol 1 with ethyl 3-chloroacetoacetate 4 in acetonitrile under basic conditions (K₂CO₃). This method yields ethyl 2-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetate 5 , which is hydrolyzed to the carboxylic acid 6 and decarboxylated to afford 3 (overall yield: 65–72%).

Preparation of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid

Cyclization of 3-Aminobenzoic Acid with 2,5-Hexanedione

3-Aminobenzoic acid 7 reacts with 2,5-hexanedione 8 in acetic acid under reflux to form 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid 9 via a Paal-Knorr-type cyclization (Fig. 2). The reaction proceeds through enamine formation, followed by intramolecular cyclization and dehydration (yield: 68–75%).

Optimization Notes

Alternative Pathway via Mitsunobu Reaction

An alternative route involves Mitsunobu coupling of 3-hydroxybenzoic acid 10 with 2,5-dioxopyrrolidine 11 using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. This method avoids acidic conditions but requires anhydrous reagents (yield: 60–65%).

Amide Coupling to Assemble the Final Product

Activation of 3-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid

The carboxylic acid 9 is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 hours. After removal of excess SOCl₂, the crude acid chloride 12 is used directly in the next step.

Coupling with 4,7-Dimethyl-1,3-benzothiazol-2-amine

The acid chloride 12 is reacted with 4,7-dimethyl-1,3-benzothiazol-2-amine 3 in DCM containing triethylamine (TEA) as a base (Fig. 3). The reaction is stirred at room temperature for 6–8 hours, yielding the target compound 13 after workup (yield: 70–78%).

Purification

- Method: Column chromatography (SiO₂, ethyl acetate/hexanes 1:2)

- Purity: >95% (HPLC)

- Characterization: ¹H NMR (DMSO-d₆): δ 2.41 (s, 6H, CH₃), 2.85–2.92 (m, 4H, pyrrolidinone CH₂), 7.32–8.05 (m, 6H, aromatic).

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

- Methyl Group Installation: Direct alkylation of benzothiazole intermediates risks over-alkylation; thus, pre-functionalized anilines (e.g., 4,7-dimethyl-2-aminothiophenol) are preferred.

- Pyrrolidinone Stability: The 2,5-dioxopyrrolidine ring is prone to hydrolysis under strongly acidic or basic conditions, necessitating neutral pH during coupling.

- Amide Bond Formation: Competing esterification is suppressed by using TEA to scavenge HCl and maintain anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Applications

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures can inhibit critical signaling pathways involved in cancer cell survival. A study demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer cells.

Case Study: Anticancer Activity Assessment

A study evaluated the compound's effectiveness against HCT116 cells using the Sulforhodamine B assay. The results indicated an IC50 value of approximately 5.85 µM, demonstrating significant potency compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 9.99 µM) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 5.85 |

| 5-Fluorouracil | HCT116 | 9.99 |

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Study: Antimicrobial Screening

In antimicrobial assays against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 1.43 |

| Escherichia coli | 2.60 |

| Klebsiella pneumoniae | 2.65 |

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity using modern techniques such as continuous flow reactors and chromatography.

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it may bind to specific biomolecules, leading to a change in fluorescence properties that can be detected and measured. In medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Functional Groups

The target compound shares structural homology with MPPB, a derivative shown to increase mAb production by 1.5-fold while suppressing cell growth and altering glycosylation patterns . Critical structural differences include:

- Benzothiazole vs. Dimethylpyrrole: The target compound’s 4,7-dimethylbenzothiazole group replaces MPPB’s 2,5-dimethylpyrrole. Benzothiazoles are known for their electron-deficient aromatic systems, which may influence binding affinity to cellular targets compared to pyrrole’s electron-rich nature.

- Shared Dioxopyrrolidine Motif : Both compounds feature a 2,5-dioxopyrrolidin-1-yl group, which may contribute to interactions with ATP-binding proteins or glycosylation enzymes .

Structure-Activity Relationship (SAR) Insights

Evidence from MPPB’s SAR studies suggests that the 2,5-dimethylpyrrole moiety is critical for enhancing mAb production . Substituting this group with benzothiazole (as in the target compound) could alter bioactivity due to differences in steric bulk, hydrophobicity, and electronic properties. For example:

- Cell Growth Suppression : MPPB reduces cell growth by 30–40%, likely via metabolic stress from increased glucose uptake. The benzothiazole group’s rigidity might amplify or mitigate this effect, depending on its interaction with cellular transporters.

- Glycosylation Modulation: MPPB suppresses galactosylation, a critical quality attribute for therapeutic mAbs.

Hypothetical Activity Profile Based on Structural Similarity

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₂H₁₄N₂O₂S

- Molecular Weight : 250.32 g/mol

- CAS Number : 1351620-60-4

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

-

Monoclonal Antibody Production :

- Research indicates that this compound enhances monoclonal antibody (mAb) production in Chinese hamster ovary (CHO) cells. The compound suppresses cell growth while increasing cell-specific glucose uptake and intracellular ATP levels during mAb production. This modulation results in improved productivity without compromising cell viability .

- Impact on Glycosylation :

- Antitumor Activity :

The exact mechanism through which this compound exerts its effects is still under investigation. However, it appears to involve modulation of metabolic pathways associated with energy production and cellular growth regulation.

Table 1: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Monoclonal Antibody Production | Increases yield and quality | |

| Glycosylation Control | Suppresses galactosylation | |

| Antitumor Activity | Induces apoptosis in cancer cells |

Case Studies

One notable study evaluated the effects of this compound in a controlled CHO cell culture environment where various concentrations were tested. The results demonstrated a marked increase in mAb production compared to controls without the compound. The study also detailed the structure-activity relationship (SAR), identifying key structural components that enhance its efficacy .

Future Directions

Further research is warranted to explore:

- Optimization of Structural Variants : Investigating modifications to the benzothiazole and pyrrolidine moieties could lead to enhanced biological activity.

- In Vivo Studies : Transitioning from in vitro findings to animal models will be crucial for understanding the therapeutic potential and safety profile.

- Mechanistic Studies : Elucidating the precise biochemical pathways influenced by this compound will aid in identifying additional therapeutic applications.

Q & A

Q. What are the established synthetic routes for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound’s synthesis typically involves coupling a benzothiazole amine derivative with a functionalized benzoyl chloride. A standard procedure (similar to ) includes:

- Step 1: React 4,7-dimethyl-1,3-benzothiazol-2-amine with 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride in pyridine under reflux.

- Step 2: Monitor reaction progress via TLC.

- Step 3: Purify via recrystallization (e.g., DMF/EtOH mix) .

Optimization Strategies:

- Use factorial design (e.g., varying temperature, solvent ratios) to identify critical parameters .

- Example table for optimization:

| Variable | Low Level | High Level | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 80 | 110 | 65 vs. 78 |

| Solvent (DMF:EtOH) | 1:1 | 1:2 | 70 vs. 82 |

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks to confirm substituents (e.g., dimethyl groups on benzothiazole, pyrrolidinedione protons) .

- X-ray Crystallography: Resolve intermolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯O) to validate solid-state packing .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ ion).

Q. How can researchers assess the biological activity of this compound in preliminary assays?

Methodological Answer:

- Target Selection: Prioritize enzymes with structural similarity to known benzothiazole targets (e.g., PFOR enzyme inhibition, as in ).

- In Vitro Assays: Use fluorescence-based or calorimetric methods to measure IC₅₀ values.

- Controls: Include reference inhibitors and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced activity?

Methodological Answer:

Q. How should researchers resolve contradictions between predicted and observed biological activity data?

Methodological Answer:

- Hypothesis Testing:

- Scenario: Low activity despite favorable docking scores.

- Possible Causes: Poor solubility, metabolic instability, or off-target effects.

- Experimental Follow-Up:

Q. What interdisciplinary approaches integrate AI and automation for high-throughput screening?

Methodological Answer:

- AI-Driven Platforms: Train ML models on existing bioactivity data to predict promising derivatives.

- Automated Synthesis: Use robotic systems (e.g., Chemputer) for parallel reactions.

- Case Study:

Q. How can statistical design of experiments (DoE) improve reaction scalability?

Methodological Answer:

- Central Composite Design (CCD): Optimize parameters like catalyst loading, solvent volume, and stirring rate.

- Example Table for Pilot-Scale Synthesis:

| Factor | Range | Effect on Yield |

|---|---|---|

| Catalyst (mol%) | 5–15% | Positive (p<0.05) |

| Reaction Time (h) | 12–24 | Non-significant |

Q. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

Q. How can crystallography and spectroscopy resolve discrepancies in structural assignments?

Methodological Answer:

Q. What ethical and methodological standards apply to publishing data on this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.